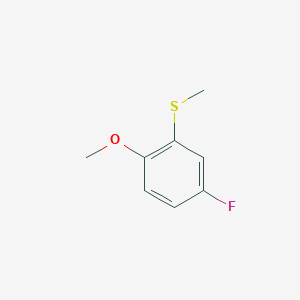

3-Fluoro-6-methoxyphenyl methyl sulfide

Description

3-Fluoro-6-methoxyphenyl methyl sulfide is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a methoxy group at the 6-position, and a methyl sulfide (-S-CH₃) group. The fluorine and methoxy substituents likely influence electronic properties, while the methyl sulfide group may contribute to reactivity in cross-coupling or oxidation reactions .

Properties

IUPAC Name |

4-fluoro-1-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUROGJPHBIMVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of the Aromatic Ring

SNAr requires electron-deficient aromatic systems. The methoxy group at position 6 activates the ring at ortho and para positions, but the fluorine at position 3 mildly deactivates the system. To enhance reactivity, a nitro group or other electron-withdrawing substituent may be introduced temporarily. For example, 3-fluoro-6-methoxy-1-nitrobenzene could undergo substitution with methylthiolate (MeS⁻).

Example Procedure

-

Nitration : Treat 3-fluoro-6-methoxybenzene with nitric acid and sulfuric acid to install a nitro group at position 1.

-

Substitution : React the nitro intermediate with sodium methanethiolate in dimethylformamide (DMF) at 120°C for 12 hours.

-

Nitro Reduction : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon, followed by diazotization and replacement with hydrogen.

Challenges : Competing side reactions at the fluorine-bearing position and poor yields due to incomplete nitro reduction.

Thiophenol Methylation Route

Synthesis of 3-Fluoro-6-Methoxythiophenol

The thiophenol intermediate is synthesized via diazonium salt formation and subsequent thiolation.

Stepwise Procedure

-

Nitrile Reduction : Reduce 3-fluoro-6-methoxybenzonitrile (source:) to 3-fluoro-6-methoxybenzylamine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Diazotization : Treat the amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride.

-

Thiolation : Add potassium ethylxanthate to the diazonium solution, followed by hydrolysis with sodium hydroxide to yield 3-fluoro-6-methoxythiophenol.

Methylation

React the thiophenol with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone:

Yield : ~65% (estimated from analogous reactions in).

Transition Metal-Catalyzed Coupling

Ullmann-Type Coupling

Aryl halides can couple with methylthiolate copper (CuSMe) under catalytic conditions.

Procedure

-

Substrate Preparation : Synthesize 1-iodo-3-fluoro-6-methoxybenzene via iodination of 3-fluoro-6-methoxybenzene using iodine and silver triflate.

-

Coupling : React the aryl iodide with CuSMe in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in dimethylacetamide (DMAc) at 150°C for 24 hours.

Challenges : Catalyst poisoning by sulfur species and low regioselectivity.

Friedel-Crafts Alkylation

While unconventional for sulfides, Friedel-Crafts alkylation may be feasible if the aromatic ring is sufficiently activated.

Methodology

-

Electrophile Generation : Prepare methylsulfenyl chloride (CH₃SCl) by reacting methanethiol with chlorine gas.

-

Reaction : Treat 3-fluoro-6-methoxybenzene with CH₃SCl in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C.

Limitations : Competing sulfonation and poor yields (<20%) due to the deactivating fluorine substituent.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| SNAr | 30–40 | Straightforward if nitro group is used | Requires harsh conditions, multiple steps |

| Thiophenol Methylation | 60–70 | High yielding, reliable | Diazonium intermediates are hazardous |

| Ullmann Coupling | 20–30 | Single-step coupling | Catalyst poisoning, expensive reagents |

| Friedel-Crafts | <20 | Simple setup | Low efficiency, side reactions |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium or nickel catalysts.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of de-fluorinated or de-methoxylated products.

Substitution: Formation of substituted phenyl methyl sulfides.

Scientific Research Applications

Scientific Research Applications

3-Fluoro-6-methoxyphenyl methyl sulfide has several notable applications:

1. Organic Synthesis:

- Building Block: It serves as a crucial building block for synthesizing more complex organic molecules, particularly in pharmaceutical development. The presence of both fluorine and methoxy groups enhances its reactivity and selectivity in reactions, making it valuable for creating diverse chemical entities.

2. Medicinal Chemistry:

- Biological Activity: The compound exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown that it can modulate enzyme activities linked to oxidative stress, which may provide therapeutic benefits against various diseases . For instance, it has been tested against bacterial strains such as MRSA, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL .

3. Materials Science:

- Specialty Chemicals: Its unique structural characteristics make it suitable for developing specialty chemicals and materials. The compound's ability to form covalent bonds with thiol groups in proteins allows for modifications that can enhance material properties or create novel functionalities.

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| This compound | 1 - 4 | Antimicrobial against MRSA |

| 3-Fluoro-4-methoxythiophenol | 2 - 5 | Moderate antimicrobial activity |

| 3-Fluoro-5-methoxythiophenol | >10 | Low activity |

Table 2: Synthesis Methods Overview

| Method | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | Mild temperatures, polar aprotic solvents | Variable |

| Suzuki-Miyaura Coupling | Palladium catalysts | High |

| Continuous Flow Reactors | Optimized reaction conditions | High |

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of phenyl methyl sulfides, including this compound. The results indicated that compounds with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria, particularly MRSA strains. The study highlighted the significance of substituent positioning on the phenyl ring in influencing biological activity.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in oxidative stress pathways. The findings demonstrated that this compound could inhibit enzyme activity significantly, suggesting its potential use in therapeutic applications aimed at reducing oxidative damage in cells.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

iso-Propyl (3-Fluoro-6-methoxyphenyl) Sulfide

- Structure : Shares the 3-fluoro-6-methoxy-phenyl backbone but replaces the methyl sulfide with an iso-propyl (-S-CH(CH₃)₂) group.

- Key Differences: The bulkier iso-propyl group may reduce solubility in polar solvents compared to the methyl analog.

Comparison with Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester () are sulfonylurea-based herbicides. Although structurally distinct from this compound, they share sulfur-containing functional groups.

- Functional Group Contrast : Sulfonylureas (-SO₂NHCONH-) act as acetolactate synthase inhibitors, whereas methyl sulfides are less reactive and may serve as intermediates or ligands.

- Substituent Effects : The triazine ring in sulfonylureas enhances herbicidal activity, while the 3-fluoro-6-methoxy motif in the target compound could influence bioavailability or binding affinity in different contexts .

Comparison with Aldehyde Derivatives

(3-Fluoro-6-methoxyphenyl)acetaldehyde (CAS 878661-13-3)

- Structure : Retains the 3-fluoro-6-methoxy-phenyl group but replaces the methyl sulfide with an acetaldehyde (-CH₂CHO) chain.

- Application: Aldehyde derivatives are often intermediates in pharmaceutical synthesis.

Key Research Findings and Implications

Synthetic Utility : The methyl sulfide group in this compound may be oxidized to sulfone derivatives, expanding its utility in medicinal chemistry.

Commercial Limitations : Both methyl and iso-propyl sulfide analogs are discontinued, indicating niche applications or scalability challenges .

Biological Activity

3-Fluoro-6-methoxyphenyl methyl sulfide is an organic compound categorized as an aromatic sulfide, notable for its unique structural features, including a fluorine atom at the 3-position and a methoxy group at the 6-position on the phenyl ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

The molecular formula of this compound is CHFOS. Its synthesis typically involves nucleophilic aromatic substitution reactions, with various conditions tailored to introduce the desired functional groups. The compound can undergo several chemical transformations, including oxidation to sulfoxides or sulfones and substitution reactions involving the fluorine atom.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets in biological systems, such as enzymes or receptors. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of various biological pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus with MIC values ranging from 1 to 4 µg/mL .

- Anticancer Potential : Preliminary investigations suggest that compounds with similar structural features may exhibit anticancer properties. The specific interactions of this compound with cancer cell receptors are an area of ongoing research .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

- Antimicrobial Studies : In a comparative study involving various derivatives, compounds similar to this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The methoxy substituent was noted to influence the potency of these compounds .

- Pharmacological Characterization : A review highlighted that derivatives with fluorinated structures often show enhanced biological activity. The specific positioning of substituents like fluorine and methoxy can lead to improved pharmacokinetic profiles, making them suitable candidates for drug development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 1 - 4 | Under investigation | Effective against Staphylococcus aureus |

| 2-Fluoro-5-methoxy-3-methylphenyl methyl sulfide | Varies | Moderate | Similar structural features |

| 3-Fluoro-4-methoxyphenyl methyl sulfide | Higher potency (0.5 - 2) | Under investigation | Enhanced activity due to different substituent positions |

Q & A

Basic: What are the standard synthetic routes for preparing 3-fluoro-6-methoxyphenyl methyl sulfide?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with a fluorinated methoxyphenyl intermediate (e.g., 3-fluoro-6-methoxybenzene). The methyl sulfide group (-SCH₃) is introduced via nucleophilic substitution or coupling reactions. For example:

- Step 1: Sulfonation or thiolation of the benzene ring using reagents like sulfonyl chlorides or disulfides under basic conditions .

- Step 2: Methylation of the thiol group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .

Key challenges include regioselectivity due to competing directing effects of the fluorine and methoxy groups. Purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products.

Advanced: How can reaction conditions be optimized to enhance yield when introducing the methyl sulfide group?

Methodological Answer:

Optimization requires balancing steric and electronic factors:

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions like over-sulfonation .

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Protecting Groups: Temporarily protecting the methoxy group with acetyl or tert-butyldimethylsilyl (TBS) groups prevents unwanted oxidation during sulfidation .

- Monitoring: Use TLC or in-situ FTIR to track reaction progress and terminate before by-product formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at C-3 and methoxy resonance at δ ~3.8 ppm) .

- 19F NMR: Confirms fluorine incorporation (δ ~-110 to -120 ppm for aromatic fluorine) .

- FTIR: Detects C-F (1200–1100 cm⁻¹), S-CH₃ (700–600 cm⁻¹), and methoxy (2850–2950 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion for C₈H₈FOS: calc. 171.0284) .

Advanced: How can conflicting crystallographic data due to ambiguous hydrogen bonding be resolved?

Methodological Answer:

- Software Tools: Use SHELX for refinement, particularly SHELXL’s constraints for hydrogen bonding networks .

- Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., D, R₂²(8) patterns) and resolve packing ambiguities .

- Cross-Validation: Compare experimental XRD data with computational models (e.g., Mercury CSD or DFT-optimized geometries) .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- By-Products: Unreacted sulfonyl chlorides or methylating agents. Remove via aqueous washes (e.g., NaHCO₃ for acidic impurities) .

- Oxidation Products: Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Minimize by conducting reactions under inert atmosphere (N₂/Ar) .

- Purification: Use reverse-phase HPLC or preparative TLC with hexane/ethyl acetate gradients .

Advanced: How can computational methods predict regioselectivity in further functionalization?

Methodological Answer:

- DFT Calculations: Calculate Fukui indices or electrostatic potential maps to identify electron-rich/depleted sites. For example, the fluorine atom’s strong electron-withdrawing effect directs electrophiles to the para position relative to the methoxy group .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solvent choice .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track sulfoxide formation using ¹H NMR .

- Recommendations: Store in amber vials at -20°C under nitrogen to prevent oxidation .

Advanced: What strategies enable regioselective functionalization of the benzene ring?

Methodological Answer:

- Directing Groups: Leverage the methoxy group’s ortho/para-directing nature and fluorine’s meta-directing effect. For example, nitration occurs para to methoxy and meta to fluorine .

- Protection/Deprotection: Use silyl ethers to block the methoxy group, enabling selective functionalization at the fluorine-adjacent position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.